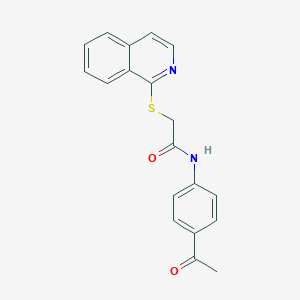
N-(4-acetylphenyl)-2-(isoquinolin-1-ylsulfanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetylphenyl)-2-(isoquinolin-1-ylsulfanyl)acetamide, also known as AQ-RA 741, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of sulfonamide derivatives and has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. In
Wirkmechanismus
The mechanism of action of N-(4-acetylphenyl)-2-(isoquinolin-1-ylsulfanyl)acetamide 741 is not fully understood, but several studies have suggested that it exerts its biological effects by modulating various signaling pathways. It has been reported to inhibit the activity of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are involved in the regulation of inflammation and apoptosis. Additionally, this compound 741 has been found to modulate the activity of histone deacetylases (HDACs), which play a crucial role in the epigenetic regulation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound 741 have been investigated in various in vitro and in vivo studies. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages. Moreover, this compound 741 has been shown to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress. In animal studies, this compound 741 has been found to exhibit analgesic properties by reducing the nociceptive response in mice.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-acetylphenyl)-2-(isoquinolin-1-ylsulfanyl)acetamide 741 has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. Moreover, the synthesis method for this compound 741 is relatively simple and can be optimized for high yield and purity. However, one of the limitations of this compound 741 is its low bioavailability, which may limit its therapeutic efficacy in vivo. Additionally, further studies are needed to investigate the toxicity and pharmacokinetics of this compound 741 before it can be considered for clinical trials.
Zukünftige Richtungen
Several future directions for the research on N-(4-acetylphenyl)-2-(isoquinolin-1-ylsulfanyl)acetamide 741 can be explored, including its potential use in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to investigate the mechanism of action of this compound 741 and its potential targets. Moreover, the development of more efficient synthesis methods and analogs of this compound 741 may enhance its therapeutic efficacy and bioavailability.
Conclusion:
This compound 741 is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to investigate the potential of this compound 741 as a therapeutic agent and to optimize its efficacy and bioavailability.
Synthesemethoden
The synthesis of N-(4-acetylphenyl)-2-(isoquinolin-1-ylsulfanyl)acetamide 741 involves the reaction of 4-acetylphenyl isothiocyanate with isoquinoline-1-thiol in the presence of a base. The resulting compound is then acetylated to obtain the final product. This method has been reported in several research articles, and the purity and yield of the compound have been optimized through various modifications.
Wissenschaftliche Forschungsanwendungen
N-(4-acetylphenyl)-2-(isoquinolin-1-ylsulfanyl)acetamide 741 has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic properties by inhibiting the production of pro-inflammatory cytokines and modulating the activity of cyclooxygenase enzymes. Additionally, this compound 741 has shown promising results in preclinical studies as an anti-cancer agent by inducing apoptosis in cancer cells and inhibiting tumor growth. Moreover, this compound 741 has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, due to its ability to inhibit the aggregation of beta-amyloid and alpha-synuclein proteins.
Eigenschaften
Molekularformel |
C19H16N2O2S |
|---|---|
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
N-(4-acetylphenyl)-2-isoquinolin-1-ylsulfanylacetamide |
InChI |
InChI=1S/C19H16N2O2S/c1-13(22)14-6-8-16(9-7-14)21-18(23)12-24-19-17-5-3-2-4-15(17)10-11-20-19/h2-11H,12H2,1H3,(H,21,23) |
InChI-Schlüssel |
DIHFIRVCZLJYKF-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CC3=CC=CC=C32 |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-Ethanone, 1-(4-methoxyphenyl)-2-[[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]thio]-](/img/structure/B263188.png)
![6-(4-bromophenyl)-7,10-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene](/img/structure/B263190.png)
![N-(4-{[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B263195.png)
![N-{4-[({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B263196.png)
![N-{2-[4,5-dimethoxy-2-(piperidin-1-ylsulfonyl)phenyl]ethyl}methanesulfonamide](/img/structure/B263197.png)
![1-{4-[(4-Amino-6-morpholino-1,3,5-triazin-2-yl)methoxy]phenyl}-1-propanone](/img/structure/B263198.png)
![1,3-bis{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetone](/img/structure/B263200.png)
![1-[(4-chlorophenyl)sulfonyl]-N-1-naphthylprolinamide](/img/structure/B263203.png)
![Ethyl 5-({1-[(4-chlorophenyl)sulfonyl]prolyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B263204.png)
![1-Benzoyl-4-[4-(4-methylphenyl)-1,3-thiazol-2-YL]piperazine](/img/structure/B263210.png)
